molecular formula C8H10N2O2S B8555912 2-Pyridinesulfonamide, 5-(1-methylethenyl)-

2-Pyridinesulfonamide, 5-(1-methylethenyl)-

Cat. No.: B8555912
M. Wt: 198.24 g/mol
InChI Key: QJDOREPZXQZQOO-UHFFFAOYSA-N
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Description

2-Pyridinesulfonamide, 5-(1-methylethenyl)- is a sulfonamide derivative with a pyridine ring structure. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of the isopropenyl group and the sulfonic acid amide functionality in this compound provides unique chemical properties that can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinesulfonamide, 5-(1-methylethenyl)- typically involves the reaction of pyridine derivatives with sulfonyl chlorides. One common method is the reaction of 5-isopropenyl-pyridine with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide. This reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by the use of catalysts such as triethylamine .

Industrial Production Methods

Industrial production of sulfonamides, including 2-Pyridinesulfonamide, 5-(1-methylethenyl)-, often involves large-scale batch reactions. The use of microwave irradiation has been shown to improve yields and reaction times in the synthesis of sulfonamides from sulfonic acids or their sodium salts . Additionally, the combination of hydrogen peroxide and thionyl chloride is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which can then react with amines to form sulfonamides .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinesulfonamide, 5-(1-methylethenyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to thiols or other reduced forms.

    Substitution: The isopropenyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl chlorides.

    Reduction: Thiols or other reduced sulfonamide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinesulfonamide, 5-(1-methylethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinesulfonamide, 5-(1-methylethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death . Additionally, the isopropenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with a similar mechanism of action.

    Sulfapyridine: Another sulfonamide with a pyridine ring, used as an antibiotic.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

Uniqueness

2-Pyridinesulfonamide, 5-(1-methylethenyl)- is unique due to the presence of the isopropenyl group, which can provide additional chemical reactivity and potential for modification. This structural feature distinguishes it from other sulfonamides and may offer advantages in terms of binding affinity and specificity for its molecular targets .

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

5-prop-1-en-2-ylpyridine-2-sulfonamide

InChI

InChI=1S/C8H10N2O2S/c1-6(2)7-3-4-8(10-5-7)13(9,11)12/h3-5H,1H2,2H3,(H2,9,11,12)

InChI Key

QJDOREPZXQZQOO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CN=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.1 g of (5-(1-hydroxy-1-methyl-ethyl))-pyridine-2-sulfonic acid amide in CF3CO2H (2 ml) was refluxed for 20 h. The solvent was then removed in vacuo to give 5-isopropenyl-pyridine-2-sulfonic acid amide as a white solid which was essentially pure. El mass spectrum, m/e 198 (M calculated for C8H10N2O2S: 198).
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2 mL
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Synthesis routes and methods II

Procedure details

A solution of 0.1 g of (5-(1-hydroxy-1-methyl-ethyl))-pyridine-2-sulfonic acid amide, product of example 14 b), in CF3CO2H (2 ml) was refluxed for 20 h. The solvent was then removed in vacuo to give 5-isopropenyl-pyridine-2-sulfonic acid amide as a white solid which was essentially pure. EI mass spectrum, m/e 198 (M calculated for C8H10N2O2S: 198).
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
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product
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0 (± 1) mol
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2 mL
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